molecular formula C10H13BO4 B1593218 3-(Propoxycarbonyl)phenylboronic acid CAS No. 850568-78-4

3-(Propoxycarbonyl)phenylboronic acid

Cat. No. B1593218
M. Wt: 208.02 g/mol
InChI Key: BSCFVVVAJINDLA-UHFFFAOYSA-N
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Description

3-(Propoxycarbonyl)phenylboronic acid is a chemical compound with the molecular formula C10H13BO4 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .


Molecular Structure Analysis

The molecular weight of 3-(Propoxycarbonyl)phenylboronic acid is 208.02 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital . More specific structural details could not be found.


Physical And Chemical Properties Analysis

The melting point of 3-(Propoxycarbonyl)phenylboronic acid is between 104-108°C, and its predicted boiling point is 378.3±44.0°C . The predicted density is 1.18±0.1 g/cm3 . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

    Diagnostic and Therapeutic Applications

    • Field : Biomedical Engineering
    • Application Summary : Phenylboronic acid (PBA) derivatives, including “3-(Propoxycarbonyl)phenylboronic acid”, are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
    • Methods of Application : The specific methods of application can vary widely depending on the specific use case. However, the general principle involves leveraging the ability of PBA derivatives to form reversible complexes with polyols for various applications .
    • Results or Outcomes : This chemistry has been used for a variety of applications, including the interaction with sialic acid as a new class of molecular targets and other PBA-based strategies for drug delivery applications .

    Glucose-Sensitive Polymers for Insulin Release

    • Field : Diabetes Treatment
    • Application Summary : One important application of PBA derivatives is their ability to function as glucose-sensitive polymers, which enables self-regulated insulin release in the treatment of diabetes .
    • Methods of Application : These PBA derivatives can be conjugated with insulin, and the resulting conjugates can respond to changes in glucose levels by releasing insulin .
    • Results or Outcomes : This application has the potential to improve the treatment of diabetes by providing a more physiological and responsive method of insulin delivery .

    Functionalization of Poly-SiNW for Detection of Dopamine

    • Field : Neurochemistry
    • Application Summary : PBA derivatives can be used to functionalize poly-SiNW (poly-silicon nanowire), enhancing its ability to detect dopamine .
    • Methods of Application : The PBA derivative is used to modify the surface of the poly-SiNW, which can then interact with dopamine .
    • Results or Outcomes : This application can enhance the sensitivity and selectivity of dopamine detection, which is important in the study of various neurological conditions .

    Condensation Reactions with Stabilizer Chains

    • Field : Polymer Chemistry
    • Application Summary : Phenylboronic acid derivatives can participate in condensation reactions with stabilizer chains at the surface of polystyrene latex .
    • Methods of Application : The specific methods of application can vary widely depending on the specific use case. However, the general principle involves leveraging the ability of PBA derivatives to form reversible complexes with polyols for various applications .
    • Results or Outcomes : This application can enhance the stability and functionality of polystyrene latex .

    Suzuki Coupling Reactions

    • Field : Organic Synthesis
    • Application Summary : Phenylboronic acid derivatives are commonly used in Suzuki coupling reactions, a type of palladium-catalyzed cross coupling reaction .
    • Methods of Application : In a typical Suzuki coupling reaction, a phenylboronic acid derivative is reacted with an aryl halide in the presence of a palladium catalyst and a base .
    • Results or Outcomes : This reaction is widely used in organic synthesis to form carbon-carbon bonds .

    Esterification

    • Field : Organic Chemistry
    • Application Summary : Phenylboronic acid derivatives can be used in esterification reactions .
    • Methods of Application : In a typical esterification reaction, a phenylboronic acid derivative is reacted with an alcohol or carboxylic acid .
    • Results or Outcomes : This reaction is commonly used in organic synthesis to form esters .

    Condensation Reactions with Stabilizer Chains

    • Field : Polymer Chemistry
    • Application Summary : Phenylboronic acid derivatives can participate in condensation reactions with stabilizer chains at the surface of polystyrene latex .
    • Methods of Application : The specific methods of application can vary widely depending on the specific use case. However, the general principle involves leveraging the ability of PBA derivatives to form reversible complexes with polyols for various applications .
    • Results or Outcomes : This application can enhance the stability and functionality of polystyrene latex .

    Suzuki Coupling Reactions

    • Field : Organic Synthesis
    • Application Summary : Phenylboronic acid derivatives are commonly used in Suzuki coupling reactions, a type of palladium-catalyzed cross coupling reaction .
    • Methods of Application : In a typical Suzuki coupling reaction, a phenylboronic acid derivative is reacted with an aryl halide in the presence of a palladium catalyst and a base .
    • Results or Outcomes : This reaction is widely used in organic synthesis to form carbon-carbon bonds .

    Esterification

    • Field : Organic Chemistry
    • Application Summary : Phenylboronic acid derivatives can be used in esterification reactions .
    • Methods of Application : In a typical esterification reaction, a phenylboronic acid derivative is reacted with an alcohol or carboxylic acid .
    • Results or Outcomes : This reaction is commonly used in organic synthesis to form esters .

Safety And Hazards

3-(Propoxycarbonyl)phenylboronic acid has hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 3-(Propoxycarbonyl)phenylboronic acid are not available, boronic acids have been used in various applications such as Suzuki coupling reactions, esterification, and functionalization of materials for detection of biological molecules . These could potentially be areas of future exploration for 3-(Propoxycarbonyl)phenylboronic acid.

properties

IUPAC Name

(3-propoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-2-6-15-10(12)8-4-3-5-9(7-8)11(13)14/h3-5,7,13-14H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCFVVVAJINDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629637
Record name [3-(Propoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propoxycarbonyl)phenylboronic acid

CAS RN

850568-78-4
Record name 1-Propyl 3-boronobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Propoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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